1-Stearoyl-2-arachidonoyl-d8-sn-glycerol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C41H72O5 |

|---|---|

Peso molecular |

653.1 g/mol |

Nombre IUPAC |

[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28-/t39-/m0/s1/i11D,13D,17D,19D,22D,24D,28D,30D |

Clave InChI |

NSXLMTYRMFVYNT-YVJRVKRGSA-N |

SMILES isomérico |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCCCCC)/[2H])/[2H])/[2H])/CCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Stearoyl-2-arachidonoyl-d8-sn-glycerol: Structure, Synthesis, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Stearoyl-2-arachidonoyl-d8-sn-glycerol (SAG-d8), a deuterated analog of the biologically significant diacylglycerol (DAG), 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG). This document details its chemical structure, summarizes its physicochemical properties, and presents detailed experimental protocols for its synthesis and application in key biological assays. Furthermore, it elucidates the critical signaling pathways in which the non-deuterated form, SAG, plays a pivotal role.

Chemical Structure and Properties

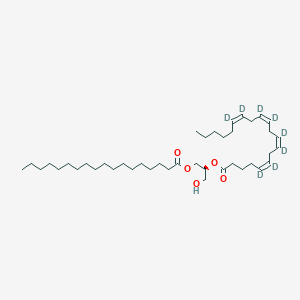

This compound is a synthetic diacylglycerol containing a stearic acid moiety at the sn-1 position and a deuterated arachidonic acid moiety at the sn-2 position of the glycerol backbone. The arachidonic acid chain contains eight deuterium atoms, which provides a distinct mass shift, making it an ideal internal standard for the accurate quantification of endogenous or exogenous SAG in biological samples using mass spectrometry.

The chemical structure of this compound is depicted in Figure 1.

Figure 1: Chemical Structure of this compound

A summary of the key quantitative data for SAG-d8 and its non-deuterated counterpart is provided in Table 1.

| Property | This compound (SAG-d8) | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) |

| CAS Number | Not available | 65914-84-3 |

| Molecular Formula | C₄₁H₆₄D₈O₅ | C₄₁H₇₂O₅ |

| Molecular Weight | ~653.1 g/mol | ~645.0 g/mol |

| Purity | Typically ≥98% | Typically ≥98% |

| Formulation | Typically a solution in an organic solvent (e.g., ethanol, methyl acetate) | Typically a solution in an organic solvent (e.g., ethanol, methyl acetate) |

Experimental Protocols

Chemoenzymatic Synthesis of this compound

General Workflow for Chemoenzymatic Synthesis:

Caption: A generalized chemoenzymatic synthesis workflow for SAG-d8.

Methodology:

-

Enzymatic Acylation (sn-1): Start with a suitable glycerol precursor. Use a lipase with sn-1 regioselectivity (e.g., from Rhizopus arrhizus) to esterify the sn-1 position with stearic acid.

-

Enzymatic Acylation (sn-2): In the subsequent step, a different lipase with sn-2 specificity or a chemical acylation method is used to introduce the deuterated arachidonic acid at the sn-2 position.

-

Purification: The final product, SAG-d8, is purified from the reaction mixture using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).

Quantification of 1-Stearoyl-2-arachidonoyl-sn-glycerol using LC-MS/MS with SAG-d8 Internal Standard

Objective: To accurately quantify the concentration of SAG in a biological sample.

Methodology:

-

Lipid Extraction: Extract total lipids from the biological sample (e.g., cell lysate, tissue homogenate) using a standard method like the Bligh-Dyer or Folch extraction.

-

Internal Standard Spiking: Add a known amount of SAG-d8 solution to the lipid extract.

-

LC Separation: Inject the sample onto a reverse-phase C18 HPLC column. Use a gradient elution with solvents such as methanol/water and isopropanol/acetonitrile, both containing ammonium formate and formic acid, to separate the different lipid species.

-

MS/MS Detection: Analyze the eluent using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both SAG and SAG-d8.

-

SAG transition: Monitor the transition of the [M+NH₄]⁺ ion to a fragment ion corresponding to the neutral loss of the stearoyl or arachidonoyl chain.

-

SAG-d8 transition: Monitor the corresponding transition for the deuterated analog, which will have a mass shift of +8 Da.

-

-

Quantification: Calculate the concentration of SAG in the original sample by comparing the peak area ratio of the endogenous SAG to the SAG-d8 internal standard against a standard curve.

Workflow for LC-MS/MS Quantification:

Caption: Workflow for the quantification of SAG using SAG-d8 as an internal standard.

In Vitro Protein Kinase C (PKC) Activity Assay

Objective: To determine the ability of SAG to activate specific PKC isoforms.

Methodology:

-

Prepare Lipid Vesicles: Prepare small unilamellar vesicles (SUVs) containing phosphatidylserine (PS) and phosphatidylcholine (PC), with and without the inclusion of SAG at various concentrations.

-

PKC Reaction: In a microplate well, combine the purified PKC isoform (e.g., PKCα, PKCδ, or PKCε), the prepared lipid vesicles, a fluorescently labeled PKC substrate peptide, and ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).

-

Detection: Stop the reaction and measure the phosphorylation of the substrate. This can be done using various methods, such as measuring the change in fluorescence polarization of the substrate peptide or by using an antibody that specifically recognizes the phosphorylated substrate.

-

Data Analysis: Plot the PKC activity as a function of SAG concentration to determine the EC₅₀ (the concentration of SAG that produces 50% of the maximal PKC activation).

RasGRP Binding Assay

Objective: To assess the binding of RasGRP to membranes in a DAG-dependent manner.

Methodology:

-

Prepare Lipid Vesicles: Prepare lipid vesicles as described in the PKC assay, containing PS, PC, and varying concentrations of SAG.

-

Incubation: Incubate the purified, tagged (e.g., GST-tagged) C1 domain of RasGRP with the prepared lipid vesicles.

-

Vesicle Sedimentation: Centrifuge the mixture at high speed to pellet the lipid vesicles and any bound protein.

-

Analysis: Carefully remove the supernatant. Wash the pellet to remove any unbound protein. Analyze the amount of protein in the pellet and supernatant fractions by SDS-PAGE and Western blotting using an antibody against the tag (e.g., anti-GST).

-

Data Analysis: Quantify the amount of RasGRP C1 domain bound to the vesicles at different SAG concentrations to determine the binding affinity.

Signaling Pathways Involving 1-Stearoyl-2-arachidonoyl-sn-glycerol

1-Stearoyl-2-arachidonoyl-sn-glycerol is a key second messenger in several critical signaling pathways. It is primarily generated through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) enzymes, which are activated by various cell surface receptors.

The Phospholipase C (PLC) Pathway and Protein Kinase C (PKC) Activation

Upon receptor activation (e.g., by a G-protein coupled receptor or a receptor tyrosine kinase), PLC is recruited to the plasma membrane where it cleaves PIP₂ into inositol 1,4,5-trisphosphate (IP₃) and DAG (predominantly SAG in many cell types). IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the presence of SAG at the membrane synergistically activate conventional and novel PKC isoforms. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses such as proliferation, differentiation, and apoptosis.

Caption: The PLC/PKC signaling pathway involving SAG.

RasGRP-Mediated Ras Activation

In addition to activating PKC, SAG can also directly bind to the C1 domain of Ras guanyl nucleotide-releasing proteins (RasGRPs).[1] This binding event recruits RasGRP to the plasma membrane, where it can activate the small GTPase Ras by promoting the exchange of GDP for GTP. Activated Ras then initiates downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which are crucial for cell growth and proliferation.

Caption: RasGRP-mediated activation of Ras by SAG.

Precursor to the Endocannabinoid 2-Arachidonoylglycerol (2-AG)

1-Stearoyl-2-arachidonoyl-sn-glycerol is a direct precursor to the endocannabinoid 2-arachidonoylglycerol (2-AG). The enzyme diacylglycerol lipase (DAGL) hydrolyzes the ester bond at the sn-1 position of SAG, releasing stearic acid and 2-AG. 2-AG is a critical signaling molecule that modulates neurotransmission and immune responses by activating cannabinoid receptors (CB1 and CB2).

Conclusion

This compound is an invaluable tool for researchers studying lipid signaling. Its use as an internal standard enables the precise and accurate quantification of its endogenous counterpart, SAG, a pivotal second messenger in numerous cellular processes. Understanding the synthesis and biological roles of SAG, facilitated by tools like SAG-d8, is crucial for advancing our knowledge of cellular signaling and for the development of novel therapeutic strategies targeting pathways regulated by this important diacylglycerol.

References

The Biological Role of Deuterated Diacylglycerols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerols (DAGs) are critical lipid molecules that function as metabolic intermediates and key second messengers in a multitude of cellular signaling pathways. The strategic replacement of hydrogen with its stable isotope, deuterium, in DAGs and their precursors has provided researchers with a powerful tool to trace, quantify, and understand the complex dynamics of DAG metabolism and signaling in vivo and in vitro. This technical guide delves into the biological role of deuterated diacylglycerols, primarily focusing on their application as metabolic tracers to elucidate de novo lipogenesis, signal transduction pathways, and their relevance in disease states and drug development.

While the primary utility of deuterated DAGs lies in their role as tracers, the introduction of deuterium can, in principle, alter reaction rates through the kinetic isotope effect (KIE). This phenomenon, where a C-D bond is stronger and thus slower to break than a C-H bond, is a cornerstone of using deuteration in drug development to enhance metabolic stability. However, direct studies comparing the signaling efficacy of deuterated versus non-deuterated DAGs, for instance, in activating protein kinase C (PKC), are not extensively documented in the available literature. Therefore, this guide will focus on the established application of deuterated DAGs as tracers to study the biological roles of their endogenous, non-deuterated counterparts.

I. Deuterated Diacylglycerols as Tracers for De Novo Lipogenesis

A primary application of deuterated compounds in lipid research is the tracing of de novo lipogenesis (DNL), the metabolic pathway that synthesizes fatty acids from non-lipid precursors like carbohydrates. Deuterated water (D₂O) is a commonly used, non-invasive tracer that enriches the body's water pool, leading to the incorporation of deuterium into newly synthesized fatty acids and, subsequently, into diacylglycerols and other complex lipids.

By measuring the incorporation of deuterium into the glycerol backbone and/or the fatty acyl chains of DAGs, researchers can quantify the contribution of DNL to specific DAG pools in various tissues. This is particularly important in understanding metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, where DNL is often dysregulated.

Quantitative Data from De Novo Lipogenesis Studies

The following table summarizes representative quantitative data from studies utilizing deuterated water to measure de novo lipogenesis, which contributes to the diacylglycerol pool.

| Parameter | Study Population/Model | Tracer | Key Findings | Reference |

| Rate of Triglyceride Fatty Acid Synthesis | Healthy humans on a typical diet | Deuterated Water (D₂O) | ~2 g/day | |

| Fractional De Novo Lipogenesis | Human subjects, overnight fasted | Deuterated Water (D₂O) | DNL is detectable within an hour of tracer administration and is responsive to feeding. | |

| Newly Synthesized Palmitate | Hep G2 cells in culture | Deuterated Water (D₂O) | 77% of palmitate was newly synthesized during the experiment. | |

| Newly Synthesized Stearate | Hep G2 cells in culture | Deuterated Water (D₂O) | 65% of stearate was newly synthesized during the experiment. | |

| Fatty Acid Oxidation | Human subjects | D₃₁-palmitate | Mean dietary fat oxidation was 16 ± 6%. |

II. Signaling Pathways and Experimental Workflows

Deuterated diacylglycerols are instrumental in dissecting signaling pathways where DAG is a key player, most notably in the activation of Protein Kinase C (PKC). The generation of DAG from the hydrolysis of membrane phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP₂) initiates a signaling cascade that influences a vast array of cellular processes.

De Novo Lipogenesis and Diacylglycerol Signaling Pathway

Experimental Workflow: D₂O Labeling for DAG Analysis

III. Experimental Protocols

A. In Vivo Labeling with Deuterated Water (D₂O)

This protocol is adapted from methods used to measure de novo lipogenesis in humans and animal models.

-

Tracer Administration:

-

For human studies, an oral dose of D₂O is administered, typically calculated based on the individual's total body water. A common approach is a prime-constant oral administration to achieve a plateau of deuterium enrichment in body water.

-

For animal studies, D₂O can be administered via intraperitoneal injection or by enriching the drinking water.

-

-

Sample Collection:

-

Blood samples are collected at baseline and at various time points after D₂O administration.

-

For tissue-specific analysis in animal models, tissues of interest (e.g., liver, adipose tissue) are collected at the end of the experiment.

-

-

Measurement of Body Water Enrichment:

-

The deuterium enrichment of the body water pool is determined from plasma, saliva, or urine samples. This is crucial for calculating the fractional synthesis rate of lipids.

-

B. Lipid Extraction and Diacylglycerol Isolation

A standard method for lipid extraction, such as the Bligh-Dyer or Folch method, is employed.

-

Lipid Extraction:

-

Homogenize tissue or cell samples in a mixture of chloroform and methanol.

-

Add water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Diacylglycerol Isolation:

-

Isolate the DAG fraction from the total lipid extract using thin-layer chromatography (TLC) or solid-phase extraction (SPE) on a silica column.

-

C. Mass Spectrometry Analysis of Deuterated Diacylglycerols

Tandem mass spectrometry (MS/MS) is the primary analytical technique for the quantification of deuterated DAGs.

-

Sample Preparation:

-

Resuspend the isolated DAG fraction in an appropriate solvent for mass spectrometry analysis.

-

Add a deuterated internal standard for normalization and quantification.

-

-

Mass Spectrometry:

-

Employ electrospray ionization (ESI) tandem mass spectrometry (ESI-MS/MS).

-

Use neutral loss scanning to identify DAG species containing specific fatty acyl groups. The loss of a fatty acyl group during fragmentation is identical for both deuterated (on the glycerol backbone) and non-deuterated DAGs.

-

High-resolution mass spectrometry can be used to distinguish between deuterium and ¹³C isotopologues, allowing for more sensitive detection of deuterium incorporation.

-

-

Data Analysis:

-

Process the mass spectrometry data to identify and quantify the different DAG molecular species.

-

Calculate the fractional synthesis rate of DAGs from the deuterium enrichment of the precursor pool (body water) and the measured deuterium incorporation into the DAG molecules.

-

IV. Applications in Drug Development

The use of deuterated compounds is a well-established strategy in drug discovery to improve the pharmacokinetic profiles of drugs. By replacing hydrogen with deuterium at sites of metabolic oxidation, the rate of drug metabolism can be slowed, potentially leading to increased drug exposure and a longer half-life.

While this "deuterium switch" approach has been successfully applied to various small molecules, its application to lipid signaling molecules like DAGs is less explored. However, the methodologies described in this guide for tracing lipid metabolism are invaluable in drug development for:

-

Target Validation: Understanding the contribution of DNL to disease-associated signaling pathways can help validate enzymes in the DNL pathway as drug targets.

-

Pharmacodynamic Studies: Deuterated tracers can be used to assess the effect of a drug on lipid metabolism in preclinical and clinical studies. For example, a drug's ability to inhibit DNL can be quantified by measuring the reduced incorporation of deuterium into DAGs and other lipids.

-

Toxicity Studies: Alterations in lipid metabolism can be associated with drug toxicity. Tracing studies can help elucidate the mechanisms of lipid-related adverse effects.

Conclusion

Deuterated diacylglycerols and their precursors, particularly deuterated water, are indispensable tools for the modern lipid researcher. Their primary biological role, as explored in the current scientific literature, is that of a stable isotope tracer, enabling the precise quantification of metabolic fluxes and the dissection of complex signaling networks. While the kinetic isotope effect introduces the potential for deuterated DAGs to have intrinsically different biological activities, the main value for researchers and drug developers currently lies in their application to study the metabolism and signaling of their endogenous, non-deuterated counterparts. The experimental protocols and analytical strategies outlined in this guide provide a framework for leveraging the power of deuterium labeling to advance our understanding of diacylglycerol biology in health and disease.

molecular weight of 1-Stearoyl-2-arachidonoyl-d8-sn-glycerol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-arachidonoyl-d8-sn-glycerol (SAG-d8) is a high-purity, stable isotope-labeled diacylglycerol (DAG). It is structurally identical to the endogenous second messenger 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG), except for the inclusion of eight deuterium atoms on the arachidonoyl moiety. This deuteration makes it an ideal internal standard for the accurate and precise quantification of endogenous SAG in complex biological matrices using mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Endogenous SAG is a critical signaling molecule produced via the hydrolysis of membrane phospholipids. It plays a key role in various cellular processes by activating isoforms of Protein Kinase C (PKC) and binding to Ras guanine nucleotide-releasing proteins (RasGRP).[1][2] Given its involvement in fundamental signaling cascades, quantifying fluctuations in SAG levels is crucial for research in oncology, immunology, and neuroscience. The use of SAG-d8 as an internal standard corrects for sample loss during extraction and variability in instrument response, ensuring high-quality quantitative data.[3][4]

Physicochemical and Technical Properties

All quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 653.1 g/mol | [1] |

| Exact Mass | 652.5886 g/mol | - |

| Chemical Formula | C₄₁H₆₄D₈O₅ | [1] |

| CAS Number | 2692624-31-8 | [1] |

| Synonyms | SAG-d8 | [1] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₈) | [1] |

| Physical Form | Typically supplied as a solution in a solvent | [1] |

| Solubility (non-d8) | Ethanol: 10 mg/mL, DMSO: 0.3 mg/mL | [2] |

| Storage Temperature | -20°C | [5] |

Biological Context: The Endogenous SAG Signaling Pathway

The analyte that SAG-d8 is designed to quantify, 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG), is a pivotal second messenger in cellular signaling. Its canonical pathway begins with the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) at the cell surface. This activation stimulates the enzyme Phospholipase C (PLC). PLC then hydrolyzes the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂), into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), primarily the SAG species.[6][7]

While IP₃ diffuses into the cytoplasm to trigger calcium release from the endoplasmic reticulum, SAG remains in the plasma membrane. Here, it recruits and activates members of the Protein Kinase C (PKC) family, which then phosphorylate a multitude of downstream protein targets, leading to the regulation of diverse cellular functions such as proliferation, differentiation, and apoptosis.[2][8]

Experimental Protocols

To provide a generalized protocol for the quantification of endogenous 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) from a biological sample (e.g., cell culture or tissue homogenate) using this compound (SAG-d8) as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Biological sample (cells or tissue)

-

SAG-d8 internal standard solution (concentration known)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Solvents: Methanol, Dichloromethane (or Chloroform), Toluene, Isooctane, Ethyl Acetate (all LC-MS grade)

-

Ammonium Acetate

-

Deionized Water

-

Vortex mixer, centrifuge, nitrogen evaporator

-

Sample Collection & Homogenization:

-

For cell cultures, wash cells (e.g., 1x10⁶ cells) with ice-cold PBS and collect the cell pellet.

-

For tissues, weigh a small portion (e.g., 20-50 mg) and homogenize in ice-cold PBS.

-

Record the final volume or mass for normalization.

-

-

Internal Standard Spiking:

-

To the homogenized sample, add a precise, known amount of the SAG-d8 internal standard solution (e.g., 500 pmol). The amount should be comparable to the expected endogenous levels of SAG.

-

-

Lipid Extraction (Modified Bligh-Dyer Method):

-

To the sample (e.g., 1 mL total volume), add 2.5 mL of ice-cold methanol and 1.25 mL of dichloromethane.[9]

-

Vortex vigorously for 1 minute to form a single-phase solution.

-

Add an additional 1.25 mL of dichloromethane and 1.0 mL of deionized water.

-

Vortex again for 1 minute. This will induce phase separation.

-

Centrifuge at 1000 x g for 10 minutes at 4°C to pellet debris and clearly separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase, which contains the lipids, into a clean glass tube.

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of a mobile phase-compatible solvent (e.g., Methanol/Toluene 1:1 v/v with 1 mM Ammonium Acetate).[9]

-

Inject a portion of the sample (e.g., 5-10 µL) onto a reverse-phase C18 column.

-

Perform chromatographic separation using a gradient of mobile phases, such as:

-

Mobile Phase A: Water/Methanol (60:40 v/v) with 5 mM Ammonium Acetate.

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10 v/v) with 0.1% Formic Acid.[4]

-

-

Analyze the eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Set up a Multiple Reaction Monitoring (MRM) method to monitor the specific precursor-to-product ion transitions for both endogenous SAG and the SAG-d8 standard.

-

Endogenous SAG (C₄₁H₇₂O₅): Monitor the transition for the ammonium adduct [M+NH₄]⁺. The precursor ion would be m/z ~662.6.

-

SAG-d8 Standard (C₄₁H₆₄D₈O₅): Monitor the transition for its ammonium adduct [M+NH₄]⁺. The precursor ion would be m/z ~670.6.

-

Note: Specific product ions for fragmentation must be optimized on the instrument being used.

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the endogenous SAG and the SAG-d8 internal standard from the resulting chromatograms.

-

Calculate the ratio of the peak area of endogenous SAG to the peak area of the SAG-d8 standard.

-

Determine the absolute quantity of endogenous SAG in the sample by comparing this ratio to a standard curve generated using known amounts of non-labeled SAG spiked with the same fixed amount of SAG-d8.

-

Normalize the final quantity to the initial cell number or tissue weight.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of endogenous SAG using the deuterated internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]

- 5. 1-Stearoyl-2-arachidonoyl- sn -glycerol [sigmaaldrich.com]

- 6. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]

- 7. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. lipidmaps.org [lipidmaps.org]

The Multifaceted Role of SAG/RBX2 in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sensitive to Apoptosis Gene (SAG), also known as RING-box protein 2 (RBX2) or RING finger protein 7 (RNF7), is a critical component of the Cullin-RING E3 ubiquitin ligase (CRL) family, primarily functioning as a RING component of SCF (SKP1-CUL1-F-box) and CRL5 (CUL5-based) complexes. This guide provides a comprehensive technical overview of the pivotal roles SAG plays in a multitude of cell signaling pathways. Through its E3 ubiquitin ligase activity, SAG targets a wide array of substrate proteins for ubiquitination and subsequent proteasomal degradation, thereby regulating fundamental cellular processes including apoptosis, cell cycle progression, and signal transduction. Dysregulation of SAG expression is frequently observed in various human cancers, highlighting its significance as a potential therapeutic target. This document details the molecular mechanisms of SAG-mediated signaling, presents quantitative data on its expression and function, outlines key experimental methodologies for its study, and visualizes the intricate signaling networks in which it participates.

Introduction

SAG is a dually functional protein. It can act as an antioxidant by scavenging reactive oxygen species (ROS), and it can function as a crucial component of CRL E3 ubiquitin ligases.[1] As a RING finger protein, SAG facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the substrate, which is specifically recognized by a substrate receptor subunit of the CRL complex, such as an F-box protein.[2] This targeted protein degradation is a fundamental mechanism for controlling the concentration and activity of numerous regulatory proteins, thus maintaining cellular homeostasis.

SAG's involvement has been identified in several key signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, and it plays a direct role in the regulation of apoptosis. Its overexpression in many cancers is correlated with poor patient prognosis, making it an attractive target for the development of novel anti-cancer therapies.[3][4]

SAG-Mediated Signaling Pathways

Role in the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. SAG has been shown to activate this pathway by targeting key negative regulators for degradation. Specifically, SAG, as part of an SCF complex containing the F-box protein β-TrCP, mediates the ubiquitination and degradation of PHLPP1 (PH domain and leucine rich repeat protein phosphatase 1) and DEPTOR (DEP domain containing mTOR interacting protein).[5]

-

PHLPP1 Degradation: PHLPP1 is a phosphatase that directly dephosphorylates and inactivates AKT. By promoting the degradation of PHLPP1, SAG leads to sustained AKT activation.

-

DEPTOR Degradation: DEPTOR is an inhibitor of the mTOR complex. Its degradation by the SAG-SCFβ-TrCP E3 ligase complex relieves this inhibition, leading to the activation of mTOR signaling.[5]

This dual control over AKT and mTOR solidifies SAG's role as a significant positive regulator of this oncogenic pathway.

Regulation of Apoptosis

SAG was initially identified for its ability to protect cells from apoptosis.[1] This anti-apoptotic function is executed through the degradation of several pro-apoptotic proteins.

-

Pro-caspase-3 Degradation: The SAG-SCFβ-TrCP E3 ligase complex targets the inactive precursor of caspase-3, pro-caspase-3, for ubiquitination and degradation.[6] By reducing the cellular pool of pro-caspase-3, SAG raises the threshold for apoptosis induction.

-

Degradation of other Pro-apoptotic Proteins: SAG also mediates the degradation of other pro-apoptotic factors, including NOXA and c-JUN, further contributing to its anti-apoptotic function.[7]

Involvement in Mitophagy and Potential Link to V-ATPase

Recent evidence has implicated SAG/RBX2 in the process of mitophagy, the selective degradation of mitochondria by autophagy. SAG, as part of the CRL5 complex, localizes to the mitochondria and is required for mitochondrial ubiquitination and turnover in a Parkin-independent manner.[5][8][9] This process is essential for mitochondrial quality control.

Vacuolar-type H+-ATPase (V-ATPase) is a proton pump crucial for the acidification of lysosomes and autophagosomes, a necessary step for the degradative function of these organelles. While a direct physical interaction between SAG and V-ATPase has not been definitively established, their functional convergence in the process of mitophagy suggests a potential regulatory link. SAG-mediated ubiquitination of mitochondrial proteins could serve as a signal for their engulfment by autophagosomes, a process that is completed by fusion with lysosomes and degradation of the contents, which is dependent on V-ATPase activity.

Quantitative Data

SAG/RBX2 (RNF7) Expression in Human Cancers

Analysis of data from The Cancer Genome Atlas (TCGA) reveals that SAG/RBX2 (gene name: RNF7) is frequently overexpressed in a variety of human cancers compared to normal tissues. This overexpression is often associated with poorer patient outcomes.

| Cancer Type | Fold Change (Tumor vs. Normal) | Reference |

| Lung Adenocarcinoma (LUAD) | > 2.0 | [10] |

| Prostate Adenocarcinoma (PRAD) | Significantly elevated | [5] |

| Breast Invasive Carcinoma (BRCA) | Elevated | [11] |

| Colon Adenocarcinoma (COAD) | Elevated | [11] |

Note: The fold change values are approximate and can vary between different studies and datasets. The table provides a qualitative summary of the general trend of SAG overexpression in these cancers.

Effect of SAG on Substrate Protein Half-life

Studies have demonstrated that SAG overexpression significantly shortens the half-life of its substrates, leading to their rapid degradation.

| Substrate | Condition | Protein Half-life (approx.) | Reference |

| PHLPP1 | Ectopically expressed in DU145 cells | > 8 hours | [12] |

| PHLPP1 | Co-transfected with SAG in DU145 cells | ~ 3 hours | [12] |

| DEPTOR | Ectopically expressed in DU145 cells | > 8 hours | [12] |

| DEPTOR | Co-transfected with SAG in DU145 cells | ~ 4 hours | [12] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for SAG Interaction Analysis

This protocol is used to demonstrate the physical interaction between SAG and its putative substrates in a cellular context.

References

- 1. Functional characterization of SAG/RBX2/ROC2/RNF7, an antioxidant protein and an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SAG/RBX2 E3 ligase complexes with UBCH10 and UBE2S E2s to ubiquitylate β-TrCP1 via K11-linkage for degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation of SAG/RBX2/ROC2 E3 ubiquitin ligase as an anti-cancer and radio-sensitizing target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. Validation of SAG/RBX2/ROC2 E3 ubiquitin ligase as an anticancer and radiosensitizing target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Ubiquitin Ligase RBX2/SAG Regulates Mitochondrial Ubiquitination and Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ubiquitin Ligase RBX2/SAG Regulates Mitochondrial Ubiquitination and Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cellular mitophagy: Mechanism, roles in diseases and small molecule pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TCGA Expression Analyses of 10 Carcinoma Types Reveal Clinically Significant Racial Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Understanding Diacylglycerol Isomers in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Core Abstract

Diacylglycerols (DAGs) are critical lipid molecules that function as key intermediates in lipid metabolism and as pivotal second messengers in cellular signaling. The biological activity of DAGs is intricately linked to their isomeric form, with distinct stereoisomers exhibiting unique metabolic fates and signaling properties. This guide provides a comprehensive technical overview of diacylglycerol isomers, focusing on their structural diversity, metabolic pathways, and roles in cellular signaling. We present detailed experimental protocols for the robust separation and quantification of DAG isomers, summarize available quantitative data on their distribution, and provide visual representations of their signaling pathways and analytical workflows to empower researchers in their lipidomics investigations.

Introduction to Diacylglycerol Isomers

Diacylglycerols are comprised of a glycerol backbone to which two fatty acid chains are esterified. The specific positions of these fatty acid chains give rise to three main positional isomers: sn-1,2-diacylglycerol, sn-2,3-diacylglycerol, and sn-1,3-diacylglycerol. The sn (stereospecific numbering) nomenclature denotes the stereochemistry of the glycerol backbone. sn-1,2- and sn-2,3-DAGs are enantiomers, while sn-1,3-DAG is achiral if the fatty acids at positions 1 and 3 are identical.

The biological significance of these isomers is profound, as their spatial arrangement dictates their interaction with enzymes and effector proteins. Notably, sn-1,2-diacylglycerol is the primary biologically active isomer in signal transduction , particularly in the activation of Protein Kinase C (PKC) and other signaling cascades.[1][2] In contrast, sn-1,3-diacylglycerol is predominantly an intermediate in triacylglycerol (TAG) biosynthesis and breakdown.[3]

The formation of these isomers is tightly regulated by specific enzymes. Phospholipase C (PLC) enzymes, upon activation by various cell surface receptors, hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) to exclusively generate sn-1,2-DAG at the plasma membrane, initiating a signaling cascade.[4][5] Conversely, lipases such as adipose triglyceride lipase (ATGL) hydrolyze TAGs to produce sn-1,3- and sn-2,3-DAGs.[2]

Signaling Pathways of Diacylglycerol Isomers

The canonical signaling pathway involving diacylglycerol is the PLC-mediated cascade. This pathway is central to a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.

The Phospholipase C (PLC) Signaling Pathway

External stimuli, such as hormones, neurotransmitters, or growth factors, bind to and activate G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This activation leads to the recruitment and activation of PLC at the inner leaflet of the plasma membrane. Activated PLC then cleaves PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and sn-1,2-diacylglycerol.

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The concomitant increase in intracellular Ca2+ and the presence of sn-1,2-DAG in the plasma membrane synergistically activate conventional and novel isoforms of Protein Kinase C (PKC). Activated PKC then phosphorylates a wide array of substrate proteins, leading to downstream cellular responses.

Quantitative Data on Diacylglycerol Isomer Distribution

The relative abundance of DAG isomers can vary significantly between different tissues and even within subcellular compartments, reflecting their distinct metabolic roles. While comprehensive data across all tissues is still an active area of research, studies have begun to elucidate these distributions.

| Tissue/Cell Type | Subcellular Compartment | sn-1,2-DAG (%) | sn-1,3-DAG (%) | sn-2,3-DAG (%) | Reference |

| Human Skeletal Muscle | Sarcolemma | ~65% | ~20% | ~15% | [3] |

| Human Skeletal Muscle | Cytosol | ~68% | ~18% | ~14% | [3] |

| Human Skeletal Muscle | Mitochondria/ER | ~63% | ~22% | ~15% | [3] |

| Human Skeletal Muscle | Nucleus | ~66% | ~19% | ~15% | [3] |

| SK-N-SH Neuroblastoma Cells | Total Cellular | ~60-70% (basal) | Not specified | Not specified | [6] |

Note: The percentages are approximate and can vary based on physiological conditions and analytical methods.

Experimental Protocols for Diacylglycerol Isomer Analysis

The accurate quantification of DAG isomers is challenging due to their low abundance, rapid turnover, and the potential for acyl migration between positions. A robust analytical workflow is crucial for obtaining reliable data.

Experimental Workflow Overview

A typical lipidomics workflow for DAG isomer analysis involves several key stages: sample preparation including lipid extraction, chromatographic separation of isomers, and detection and quantification by mass spectrometry.

Detailed Methodologies

This protocol is a widely used method for the extraction of total lipids from biological samples.[7][8][9]

-

Homogenization: Homogenize the tissue or cell pellet (e.g., 100 mg) in 20 volumes of a cold chloroform:methanol (2:1, v/v) solution. For a 100 mg sample, use 2 mL of the solvent mixture.

-

Agitation: Agitate the homogenate vigorously for 15-20 minutes at 4°C.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL for 2 mL of homogenate). Vortex the mixture thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Collection of the Lipid Phase: The lower phase (chloroform) contains the lipids. Carefully collect this lower phase using a glass Pasteur pipette, avoiding the protein interface.

-

Drying: Evaporate the chloroform under a stream of nitrogen gas to obtain the total lipid extract.

-

Storage: Re-dissolve the dried lipid extract in a small volume of chloroform or another suitable organic solvent and store at -80°C until analysis.

High-performance liquid chromatography coupled with tandem mass spectrometry is a powerful technique for separating and quantifying DAG isomers.

-

Chromatographic Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 100 mm × 2.1 mm, 2.6 µm particle size) is often used for the separation of DAG isomers.[10]

-

Mobile Phase: A binary gradient elution is typically employed. For example:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 10 mM ammonium formate in water

-

-

Gradient Program: A typical gradient might start at a high percentage of mobile phase A, which is gradually decreased to elute the more polar lipids. The exact gradient will need to be optimized based on the specific column and sample type.

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of specific DAG molecular species. This involves selecting a precursor ion (the [M+NH4]+ adduct of the DAG) and a specific product ion generated by collision-induced dissociation (CID). The neutral loss of a fatty acid is a characteristic fragmentation pattern for DAGs.[4]

-

For the separation of enantiomers (sn-1,2- and sn-2,3-DAGs), chiral chromatography is necessary. Supercritical fluid chromatography is particularly well-suited for this purpose.[1][11][12]

-

Chromatographic Column: A chiral stationary phase, such as a tris(3,5-dimethylphenylcarbamate) derivative of amylose, is used.[11]

-

Mobile Phase: Supercritical CO2 is used as the main mobile phase, with a polar organic modifier such as methanol.

-

Method Development: The separation is optimized by adjusting parameters such as the composition of the mobile phase, column temperature, and backpressure.[11]

Conclusion and Future Perspectives

The distinct biological roles of diacylglycerol isomers underscore the importance of their accurate identification and quantification in lipidomics research. The methodologies outlined in this guide provide a robust framework for investigating the complex interplay between DAG metabolism and cellular signaling. Future advancements in analytical technologies, including improved chromatographic materials and mass spectrometry techniques, will further enhance our ability to resolve and quantify these critical lipid mediators. A deeper understanding of the spatial and temporal dynamics of DAG isomers will undoubtedly provide novel insights into the pathophysiology of numerous diseases and open new avenues for therapeutic intervention.

References

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. matilda.science [matilda.science]

- 7. repository.seafdec.org [repository.seafdec.org]

- 8. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]

- 9. Lipid extraction by folch method | PPTX [slideshare.net]

- 10. researchgate.net [researchgate.net]

- 11. Direct Chiral Supercritical Fluid Chromatography-Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Natural Abundance of 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG), a pivotal signaling lipid. It details its natural abundance, its central role in cellular signaling pathways, and the experimental protocols for its quantification.

Introduction to 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)

1-Stearoyl-2-arachidonoyl-sn-glycerol is a specific diacylglycerol (DAG) molecule composed of a glycerol backbone with a stearic acid at the sn-1 position and an arachidonic acid at the sn-2 position. As a key second messenger, SAG is integral to a multitude of cellular processes. Its significance is twofold: it is a potent activator of various Protein Kinase C (PKC) isoforms and serves as the primary precursor for the synthesis of the major endocannabinoid, 2-arachidonoylglycerol (2-AG). Given its role in critical signaling cascades, understanding the natural abundance and metabolism of SAG is of paramount importance for research in cellular regulation and for the development of novel therapeutics targeting these pathways.

Natural Abundance of 1-Stearoyl-2-arachidonoyl-sn-glycerol

While diacylglycerols are generally present in low concentrations within cell membranes, SAG is recognized as the most abundant molecular species of 1,2-diacyl-sn-glycerol signaling lipids in neural tissue.[1] Its precursor, phosphatidylinositol, is exceptionally rich in 1-stearoyl-2-arachidonoyl species, which can constitute 70-90% of the total molecular species, suggesting a readily available pool for SAG generation upon cellular stimulation.[2]

The quantification of specific DAG isomers like SAG is technically challenging due to their low basal levels and the potential for acyl migration during analysis.[3] However, advancements in mass spectrometry have enabled the measurement of SAG and its metabolic product, 2-AG, in various tissues.

Table 1: Quantitative Data on 2-Arachidonoylglycerol (a proxy for SAG abundance) in Murine Brain

| Brain Region | Condition | 2-AG Concentration (pmol/g wet weight) | Reference |

| Whole Brain | Wild-Type (baseline) | ~5,000 | [4] |

| Nucleus Accumbens | Socially Stimulated Wild-Type | 183% of control | [5][6] |

| Ventral Hippocampus | Socially Stimulated Wild-Type | 140% of control | [5][6] |

| Auditory Cortex | Fmr1 KO Mice (FXS model) + JZL-184 | Significantly increased vs. control | [7][8] |

Note: The table provides data for 2-AG, the direct metabolic product of SAG. These levels are indicative of the dynamic regulation and availability of the SAG precursor pool, particularly in response to physiological stimuli or pharmacological intervention.

Signaling Pathways Involving SAG

SAG is a critical node in intracellular signaling, primarily through two major pathways: the activation of Protein Kinase C and its role in the endocannabinoid system.

3.1. Biosynthesis of SAG and 2-AG

SAG is generated at the plasma membrane in response to the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases. This activation leads to the recruitment and stimulation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into SAG and inositol 1,4,5-trisphosphate (IP3). Subsequently, SAG can be hydrolyzed by sn-1-specific diacylglycerol lipase (DAGL) to produce 2-AG.[2][9]

References

- 1. The preparation of 2-O-[1’-14C]arachidonoyl-1-O-stearoyl-sn-glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. druglibrary.net [druglibrary.net]

- 4. researchgate.net [researchgate.net]

- 5. A role for the endocannabinoid 2-arachidonoyl-sn-glycerol for social and high-fat food reward in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Increased 2-arachidonoyl-sn-glycerol levels normalize cortical responses to sound and improve behaviors in Fmr1 KO mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Whitepaper: The Discovery and Dual Signaling Role of 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a specific diacylglycerol (DAG) molecule that occupies a critical nexus in cellular signaling. Initially recognized for its role as a canonical second messenger and a potent activator of Protein Kinase C (PKC) isoforms, SAG's significance dramatically expanded with the discovery of the endocannabinoid system. It is now understood to be the direct and primary precursor to 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid ligand in the central nervous system. This whitepaper provides an in-depth technical guide on the discovery of SAG's dual functions: as a direct signaling molecule and as the key substrate for on-demand 2-AG synthesis. We will detail the signaling pathways, present quantitative data on its interactions, outline key experimental protocols, and explore the therapeutic implications of this pivotal lipid mediator.

Introduction: A Molecule at the Crossroads of Signaling

Diacylglycerols (DAGs) are well-established lipid second messengers generated at the plasma membrane following the hydrolysis of phosphoinositides by Phospholipase C (PLC).[1] These molecules recruit and activate a host of downstream effectors, most notably the Protein Kinase C (PKC) family, thereby regulating a vast array of cellular processes including cell growth, differentiation, and apoptosis.[2]

The discovery of the endocannabinoid system (ECS) in the late 1980s and early 1990s unveiled an entirely new signaling paradigm. The identification of cannabinoid receptors (CB1 and CB2), followed by their endogenous ligands, anandamide and 2-arachidonoylglycerol (2-AG), revolutionized neuroscience.[3][4][5] 2-AG emerged as the most plentiful endocannabinoid in the brain, acting as a full agonist for both CB1 and CB2 receptors and playing a crucial role in retrograde synaptic signaling.[6][7]

Subsequent research into the biosynthesis of 2-AG converged on the DAG signaling pathway, identifying 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) as the principal substrate for its formation.[7][8] The exceptional abundance of the 1-stearoyl, 2-arachidonoyl species in brain phosphoinositides underscores the physiological importance of this specific DAG isomer.[7][9] This positions SAG at a unique intersection, capable of initiating its own signaling cascades via PKC and other effectors, or serving as the immediate precursor for the powerful neuromodulatory effects of 2-AG.

The Dual Signaling Functions of SAG

Direct Signaling: Activation of PKC and RasGRP

Long before its role in the endocannabinoid system was elucidated, SAG was studied as a potent endogenous activator of PKC. Unlike other DAG species, the specific combination of a saturated fatty acid (stearic acid) at the sn-1 position and the polyunsaturated arachidonic acid at the sn-2 position confers distinct properties for activating specific PKC isoforms.[1][10]

Independent of PKC, SAG also directly engages with Ras guanyl-releasing proteins (RasGRPs), which act as DAG-regulated guanine nucleotide exchange factors for Ras and Rap small G-proteins.[10] By competitively binding to the C1 domain of RasGRP, SAG provides a direct link between lipid signaling and the critical Ras/MAPK pathway.

Indirect Signaling: The Gateway to 2-AG

The discovery of 2-AG in 1995 spurred a search for its biosynthetic machinery.[4] Research soon identified a two-step enzymatic pathway as the primary source of on-demand 2-AG production in the post-synaptic neuron.[11][12]

-

PLC Activation: Stimulation of Gq/11-coupled receptors (like mGluR1/5) or receptor tyrosine kinases activates Phospholipase C (PLCβ).[7][11]

-

SAG Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid highly enriched with stearic and arachidonic acids, to generate SAG and inositol trisphosphate (IP3).[7][8]

-

2-AG Synthesis: SAG is then rapidly hydrolyzed by a diacylglycerol lipase (DAGL), primarily the alpha isoform (DAGLα), at the sn-1 position. This cleavage releases stearic acid and the endocannabinoid 2-AG.[6][13]

This pathway ensures that 2-AG is synthesized with precise spatial and temporal control, allowing it to function as a retrograde messenger that diffuses from the postsynaptic to the presynaptic terminal to modulate neurotransmitter release.[6]

Quantitative Data on SAG Interaction and Metabolism

The following tables summarize key quantitative data related to SAG's function as a signaling molecule and a metabolic precursor.

Table 1: Direct Signaling Activity of 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)

| Target Protein | Parameter | Reported Value | Cell/System Context | Reference(s) |

|---|---|---|---|---|

| Protein Kinase Cα (PKCα) | Activation | Potent activation at nM concentrations | In vitro / various cell types | [10][14] |

| Protein Kinase Cδ (PKCδ) | Activation | Potent activation at nM concentrations | In vitro / various cell types | [10][14] |

| Protein Kinase Cε (PKCε) | Activation | Potent activation at nM concentrations | In vitro / various cell types | [10][14] |

| RasGRP | Binding Affinity (Ki) | 4.49 µM | Jurkat T-cells |[10] |

Table 2: Key Enzymes in the SAG-to-2-AG Pathway

| Enzyme | Substrate(s) | Product(s) | Cellular Location | Key Characteristics & Regulators | Reference(s) |

|---|---|---|---|---|---|

| Phospholipase Cβ (PLCβ) | PIP2 | SAG , IP3 | Postsynaptic Density | Activated by Gαq/11 subunits from GPCRs (e.g., mGluR1/5). | [7][11] |

| Diacylglycerol Lipase α (DAGLα) | SAG | 2-AG, Stearic Acid | Postsynaptic Density | Considered the primary enzyme for synaptic 2-AG production. Activity can be regulated by phosphorylation (e.g., via CaMKII). | [6][11][15] |

| Diacylglycerol Lipase β (DAGLβ) | SAG | 2-AG, Stearic Acid | Less defined, microglia | Also contributes to 2-AG production, potentially in different cell types or contexts. |[15] |

Visualization of Pathways and Workflows

Signaling Pathways

References

- 1. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]

- 2. 1-Stearoyl-2-arachidonoyl-sn-glycerol 98 , stimulation of protein kinase C derived from liver cells suitable, liquid 65914-84-3 [sigmaaldrich.com]

- 3. ilae.org [ilae.org]

- 4. Endocannabinoid Discovery Timeline | Project CBD [projectcbd.org]

- 5. How the Endocannabinoid System was discovered | Cannabis Sciences [labroots.com]

- 6. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling [mdpi.com]

- 9. The preparation of 2-O-[1’-14C]arachidonoyl-1-O-stearoyl-sn-glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Reactome | DAG is metabolized by DAGL to 2-AG [reactome.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Diacylglycerol Lipaseα (DAGLα) and DAGLβ Cooperatively Regulate the Production of 2-Arachidonoyl Glycerol in Autaptic Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Dance of Activation: A Technical Guide to the Interaction of Smoothened Agonist (SAG) with Cellular Membranes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical interaction between the Smoothened agonist (SAG) and cellular membranes, a cornerstone of Hedgehog (Hh) signaling pathway activation. Understanding this molecular interplay is paramount for research in developmental biology, oncology, and regenerative medicine. This document provides a comprehensive overview of the mechanism of action, quantitative binding data, detailed experimental protocols, and visual representations of the key processes involved.

Introduction: Smoothened and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2][3] Its dysregulation is implicated in various developmental disorders and cancers, including basal cell carcinoma and medulloblastoma.[1][4] The central transducer of this pathway is Smoothened (SMO), a seven-transmembrane (7TM) protein belonging to the Class F G-protein coupled receptor (GPCR) superfamily.[1][3][5][6]

In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO activity, preventing its localization to the primary cilium, a key signaling organelle.[1][4] Upon Hh binding, this inhibition is relieved, leading to the accumulation of SMO in the ciliary membrane and the subsequent activation of downstream signaling cascades that ultimately regulate the GLI family of transcription factors.[1][4]

SAG: A Potent Small Molecule Agonist of Smoothened

Smoothened Agonist (SAG) is a synthetic, chlorobenzothiophene-containing small molecule that potently activates the Hh pathway by directly binding to SMO.[7][8][9][10] It acts downstream of PTCH and can overcome the inhibitory effects of antagonists like cyclopamine.[7][8][10] SAG binding stabilizes an active conformation of SMO, promoting its translocation to the primary cilium and initiating the downstream signaling cascade.[7][11]

Quantitative Analysis of SAG-Smoothened Interaction

The interaction between SAG and SMO has been quantified through various biochemical and cell-based assays. The following table summarizes key binding and activity parameters reported in the literature.

| Parameter | Value | Cell Line/System | Assay Method | Reference |

| EC50 | 3 nM | Shh-LIGHT2 cells | Luciferase Reporter Assay | [7][9][12][13] |

| Kd | 59 nM | Cos-1 cells expressing SMO | BODIPY-cyclopamine Competition Assay | [7][9][10] |

| EC50 | 250 nM | Shh-LIGHT2 cells | Photoaffinity Labeling with PA-SAG | [10] |

| IC50 (SANT1 vs. SAG) | ~10 nM | NIH 3T3 cells | Inhibition of SAG-induced SMO ciliary accumulation | [11] |

The Structural Basis of SAG-Smoothened Interaction

Cryo-electron microscopy (cryo-EM) and X-ray crystallography have provided high-resolution insights into the binding of SAG to SMO. SAG binds to a deep, narrow pocket within the 7TM domain of SMO.[6] This binding site is distinct from the binding site of the antagonist cyclopamine, although their binding can be mutually exclusive.[6][10] The interaction of SAG with key residues in this pocket induces a conformational change in SMO, which is thought to be crucial for its activation.[6]

Interestingly, recent structures have also revealed the presence of endogenous sterols, such as cholesterol, bound to both the extracellular cysteine-rich domain (CRD) and within the 7TM bundle of SMO.[14][15][16][17][18][19][20] Cholesterol itself can act as a direct activator of SMO, and its interaction with the CRD is thought to induce a conformational change necessary for signaling.[14][15][18][19] The interplay between SAG binding and the influence of membrane cholesterol on SMO conformation and activation is an active area of research.

Signaling Pathways and Logical Relationships

The activation of SMO by SAG initiates a cascade of events within the primary cilium, leading to the activation of GLI transcription factors. The following diagrams illustrate the core signaling pathway and the logical flow of SMO activation.

Caption: Canonical Hedgehog signaling pathway activation by Hh ligand or SAG.

Caption: Logical flow of Smoothened activation by Hedgehog ligand or SAG.

Experimental Protocols

This section details methodologies for key experiments cited in the study of SAG-SMO interaction.

Cell-Based Hedgehog Pathway Activation Assay (Luciferase Reporter)

This assay measures the transcriptional activity of the GLI proteins, providing a quantitative readout of Hh pathway activation.

Protocol:

-

Cell Culture: Culture Shh-LIGHT2 cells, a NIH 3T3 cell line stably expressing a Gli-dependent firefly luciferase reporter and a constitutive Renilla luciferase reporter, in DMEM supplemented with 10% bovine calf serum.

-

Plating: Seed cells in 96-well plates and grow to confluency.

-

Treatment: Replace the growth medium with low-serum medium (0.5% bovine calf serum) containing various concentrations of SAG or other compounds.

-

Lysis and Reporter Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the SAG concentration to determine the EC50 value.

BODIPY-Cyclopamine Competition Binding Assay

This assay determines the binding affinity (Kd) of SAG for SMO by measuring its ability to compete with a fluorescently labeled antagonist.

Protocol:

-

Cell Culture: Culture Cos-1 or HEK293 cells transiently or stably expressing SMO.

-

Cell Preparation: Harvest and wash the cells. For some protocols, cells are fixed with paraformaldehyde prior to the assay.[10]

-

Binding Reaction: Incubate the cells with a fixed concentration of BODIPY-cyclopamine and varying concentrations of SAG in a suitable binding buffer for 1 hour at room temperature.

-

Washing: Wash the cells to remove unbound fluorescent ligand.

-

Fluorescence Measurement: Measure the cell-associated fluorescence using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity against the SAG concentration. The concentration of SAG that inhibits 50% of the specific binding of BODIPY-cyclopamine (IC50) is determined and can be used to calculate the Kd of SAG.

Immunofluorescence Microscopy for SMO Ciliary Localization

This technique visualizes the translocation of SMO to the primary cilium upon pathway activation.

Protocol:

-

Cell Culture: Grow NIH 3T3 or mouse embryonic fibroblasts (MEFs) on glass coverslips.

-

Treatment: Treat the cells with SAG, Shh, or other modulators for a specified period (e.g., 4-24 hours).[11][21][22]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining:

-

Block non-specific binding with a blocking solution (e.g., 10% goat serum).

-

Incubate with a primary antibody against SMO and a primary antibody against a ciliary marker (e.g., acetylated tubulin).

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Stain nuclei with DAPI.

-

-

Imaging: Acquire images using a fluorescence or confocal microscope.

-

Analysis: Quantify the percentage of cilia that are positive for SMO staining and/or the fluorescence intensity of SMO within the cilium.

Cryo-Electron Microscopy (Cryo-EM) of the SMO-Gi-SAG Complex

This structural biology technique provides high-resolution structures of protein complexes in a near-native state.

Protocol:

-

Protein Expression and Purification: Express and purify human SMO and the heterotrimeric Gi protein.

-

Complex Formation: Incubate purified SMO with Gi in the presence of SAG to form a stable complex.

-

Vitrification: Apply a small volume of the complex solution to an EM grid, blot away excess liquid, and plunge-freeze it in liquid ethane to create a thin layer of vitrified ice.

-

Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing: Use specialized software to perform particle picking, 2D classification, 3D reconstruction, and refinement to obtain a high-resolution 3D map of the complex.

-

Model Building and Analysis: Build an atomic model into the cryo-EM density map and analyze the structure to understand the molecular interactions.[23][24]

Experimental and Analytical Workflows

The following diagrams illustrate the workflows for key experimental and analytical procedures.

Caption: Workflow for a cell-based luciferase reporter assay to measure Hh pathway activation.

Caption: Workflow for determining the structure of the SMO-Gi-SAG complex using cryo-EM.

Conclusion

The interaction of SAG with SMO at the cellular membrane is a finely tuned process that serves as a powerful switch for the Hedgehog signaling pathway. This guide has provided a comprehensive technical overview of this interaction, from the quantitative biophysical parameters to the detailed experimental methodologies used to elucidate its mechanism. The structural and functional insights gained from studying the SAG-SMO interplay are not only fundamental to our understanding of developmental biology but also provide a critical framework for the development of novel therapeutics targeting aberrant Hedgehog signaling in disease. The continued exploration of the dynamic regulation of SMO within the complex lipid environment of the cellular and ciliary membranes will undoubtedly reveal further layers of complexity and offer new avenues for therapeutic intervention.

References

- 1. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. Smoothened - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Regulation of Smoothened Trafficking and Abundance in Hedgehog Signaling [frontiersin.org]

- 5. Structure and function of the Smoothened extracellular domain in vertebrate Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

- 8. cdn.stemcell.com [cdn.stemcell.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

- 12. selleckchem.com [selleckchem.com]

- 13. SAG | Smoothened Agonist | Smo receptor agonist | TargetMol [targetmol.com]

- 14. Cellular cholesterol directly activates Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling | eLife [elifesciences.org]

- 16. diamond.ac.uk [diamond.ac.uk]

- 17. Cholesterol Interaction Sites on the Transmembrane Domain of the Hedgehog Signal Transducer and Class F G Protein-Coupled Receptor Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling | Crick [crick.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. Smoothened Adopts Multiple Active and Inactive Conformations Capable of Trafficking to the Primary Cilium | PLOS One [journals.plos.org]

- 22. Smoothened Adopts Multiple Active and Inactive Conformations Capable of Trafficking to the Primary Cilium - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cryo-EM structure of oxysterol-bound human Smoothened coupled to a heterotrimeric Gi - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Sterols in an intramolecular channel of Smoothened mediate Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of 1-Stearoyl-2-arachidonoyl-d8-sn-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a chemoenzymatic strategy for the synthesis of 1-Stearoyl-2-arachidonoyl-d8-sn-glycerol (SAG-d8), a deuterated analog of the biologically significant diacylglycerol (DAG). This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the relevant biological signaling pathways.

Introduction

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) is a critical signaling molecule involved in a multitude of cellular processes. As a key second messenger, it is generated at the cell membrane and activates a variety of downstream effectors, most notably Protein Kinase C (PKC) isoforms. The activation of PKC triggers a cascade of phosphorylation events that regulate cellular functions such as proliferation, differentiation, and apoptosis. Given its central role in cell signaling, dysregulation of SAG metabolism has been implicated in various diseases, including cancer and metabolic disorders.

The deuterated analog, this compound (SAG-d8), serves as an invaluable tool for researchers. The incorporation of eight deuterium atoms into the arachidonoyl moiety provides a stable isotopic label, enabling sensitive and specific detection in mass spectrometry-based analytical methods. This makes SAG-d8 an ideal internal standard for the accurate quantification of endogenous SAG levels in complex biological matrices. Furthermore, its use in metabolic studies allows for the precise tracing of SAG's metabolic fate and its contribution to various signaling pathways.

This guide outlines a robust chemoenzymatic approach to synthesize SAG-d8, leveraging the regioselectivity of lipases to achieve the desired stereochemistry.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that combines chemical and enzymatic reactions to ensure high purity and the correct stereochemical configuration. The overall workflow can be summarized as follows:

-

Protection of Glycerol: The synthesis begins with the protection of the primary hydroxyl groups of glycerol to ensure selective acylation at the sn-1 and sn-2 positions.

-

Enzymatic Acylation at sn-1: A regioselective lipase is employed to catalyze the esterification of the protected glycerol at the sn-1 position with stearic acid.

-

Enzymatic Acylation at sn-2: The second fatty acid, arachidonic acid-d8, is then introduced at the sn-2 position using another lipase-catalyzed reaction.

-

Deprotection: The protecting groups are removed from the glycerol backbone to yield the final product.

-

Purification: The synthesized SAG-d8 is purified using column chromatography to remove any unreacted starting materials and byproducts.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials

-

Glycerol

-

Trityl chloride

-

Pyridine

-

Stearic acid

-

Arachidonic acid-d8 (CAS No. 69254-37-1)

-

Immobilized Lipase B from Candida antarctica (Novozym® 435)

-

Immobilized Lipase from Rhizomucor miehei (Lipozyme® RM IM)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Boric acid

-

Solvents: Dichloromethane, Hexane, Ethyl acetate, Acetonitrile, Methanol (all HPLC grade)

-

Silica gel for column chromatography (60 Å, 230-400 mesh)

Protocol 1: Preparation of Arachidonic Acid-d8

While commercially available, arachidonic acid-d8 can also be synthesized. A common method involves the deuteration of 5,8,11,14-eicosatetraynoic acid. The isotopic purity of the resulting arachidonic acid-d8 is crucial for its use as an internal standard and should be verified by mass spectrometry. For the purpose of this guide, we will proceed with commercially sourced arachidonic acid-d8 with a purity of >99% deuterated forms (d1-d8).

Protocol 2: Chemoenzymatic Synthesis of this compound

This protocol is adapted from established methods for the synthesis of structured diacylglycerols.

Step 1: Protection of Glycerol (Synthesis of 1-O-Trityl-sn-glycerol)

-

Dissolve glycerol (1 equivalent) in anhydrous pyridine.

-

Add trityl chloride (1.1 equivalents) portion-wise at 0°C with stirring.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-O-Trityl-sn-glycerol.

Step 2: Enzymatic Acylation with Stearic Acid (sn-1)

-

To a solution of 1-O-Trityl-sn-glycerol (1 equivalent) and stearic acid (1.5 equivalents) in anhydrous hexane, add immobilized Rhizomucor miehei lipase (Lipozyme® RM IM) (10% w/w of total substrates).

-

Incubate the reaction mixture at 45°C with shaking (200 rpm) for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter off the enzyme and evaporate the solvent under reduced pressure.

-

Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-stearoyl-3-O-trityl-sn-glycerol.

Step 3: Enzymatic Acylation with Arachidonic Acid-d8 (sn-2)

-

Dissolve 1-stearoyl-3-O-trityl-sn-glycerol (1 equivalent) and arachidonic acid-d8 (1.5 equivalents) in anhydrous hexane.

-

Add immobilized Candida antarctica lipase B (Novozym® 435) (10% w/w of total substrates).

-

Incubate the reaction at 60°C with shaking (200 rpm) for 48 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, filter the enzyme and remove the solvent in vacuo.

-

Purify the resulting 1-stearoyl-2-arachidonoyl-d8-3-O-trityl-sn-glycerol by column chromatography (eluent: hexane/ethyl acetate gradient).

Step 4: Deprotection of the Trityl Group

-

Dissolve the purified product from Step 3 in a solution of 10% boric acid in trimethyl borate.

-

Stir the mixture at room temperature for 2 hours.

-

Neutralize the reaction with aqueous sodium bicarbonate and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 5: Purification of this compound

-

The crude product from the deprotection step is purified by column chromatography on silica gel.

-

Elute with a hexane/ethyl acetate gradient to obtain the pure this compound.

-

The final product should be stored under an inert atmosphere at -20°C to prevent oxidation of the arachidonoyl moiety.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of structured diacylglycerols based on literature values for similar chemoenzymatic processes. Actual yields and purity may vary depending on specific reaction conditions and scale.

Table 1: Reaction Conditions and Yields for the Synthesis of SAG-d8

| Step | Key Reactants | Enzyme | Temperature (°C) | Time (h) | Solvent | Typical Yield (%) |

| 1. Protection | Glycerol, Trityl chloride | - | 0 - RT | 16 | Pyridine | 85-95 |

| 2. Acylation (sn-1) | 1-O-Trityl-sn-glycerol, Stearic acid | Lipozyme® RM IM | 45 | 24 | Hexane | 70-85 |

| 3. Acylation (sn-2) | 1-stearoyl-3-O-trityl-sn-glycerol, Arachidonic acid-d8 | Novozym® 435 | 60 | 48 | Hexane | 60-75 |

| 4. Deprotection | Protected SAG-d8, Boric acid | - | RT | 2 | Trimethyl borate | >90 |

| 5. Purification | Crude SAG-d8 | - | - | - | Hexane/EtOAc | 80-90 (recovery) |

Table 2: Purity and Characterization of Final Product

| Parameter | Method | Specification |

| Chemical Purity | HPLC-UV/ELSD | ≥98% |

| Isotopic Purity | LC-MS/MS | >99% deuterated forms (d1-d8) |

| Regioisomeric Purity | NMR Spectroscopy | ≥99% 1,2-diacyl-sn-glycerol |

| Structure Confirmation | ¹H NMR, ¹³C NMR, HRMS | Consistent with the structure of this compound |

Signaling Pathways Involving 1-Stearoyl-2-arachidonoyl-sn-glycerol